
2,2,7,7-Tetradeuteriocycloheptanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,7,7-Tetradeuteriocycloheptanone is a deuterated derivative of cycloheptanone, where four hydrogen atoms are replaced by deuterium atoms at the 2 and 7 positions. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in the fields of chemistry and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,7,7-Tetradeuteriocycloheptanone typically involves the deuteration of cycloheptanone. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D₂) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions of temperature and pressure to ensure selective deuteration at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic deuteration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the deuterated product from any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: 2,2,7,7-Tetradeuteriocycloheptanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The deuterium atoms can be replaced by other substituents under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products:
Oxidation: Cycloheptanoic acid or other oxidized derivatives.
Reduction: 2,2,7,7-Tetradeuteriocycloheptanol.
Substitution: Various halogenated or other substituted derivatives.
科学的研究の応用
2,2,7,7-Tetradeuteriocycloheptanone has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its isotopic labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of deuterated drugs and materials with enhanced stability and performance.
作用機序
The mechanism of action of 2,2,7,7-Tetradeuteriocycloheptanone involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the rate of chemical reactions, often leading to a kinetic isotope effect. This effect can be exploited to study reaction mechanisms and pathways in greater detail. The compound’s deuterium atoms can also affect the stability and reactivity of the molecule, providing insights into the behavior of similar non-deuterated compounds.
類似化合物との比較
Cycloheptanone: The non-deuterated parent compound.
2,2,7,7-Tetramethylcycloheptanone: A similar compound with methyl groups instead of deuterium atoms.
2,2,7,7-Tetramethyloctane: Another structurally related compound with different substituents.
Uniqueness: 2,2,7,7-Tetradeuteriocycloheptanone is unique due to its isotopic labeling, which provides distinct advantages in scientific research. The deuterium atoms offer a way to study reaction mechanisms and metabolic pathways with greater precision. Additionally, the compound’s stability and reactivity can differ from its non-deuterated counterparts, making it valuable for specialized applications.
特性
分子式 |
C7H12O |
|---|---|
分子量 |
116.19 g/mol |
IUPAC名 |
2,2,7,7-tetradeuteriocycloheptan-1-one |
InChI |
InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h1-6H2/i5D2,6D2 |
InChIキー |
CGZZMOTZOONQIA-NZLXMSDQSA-N |
異性体SMILES |
[2H]C1(CCCCC(C1=O)([2H])[2H])[2H] |
正規SMILES |
C1CCCC(=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



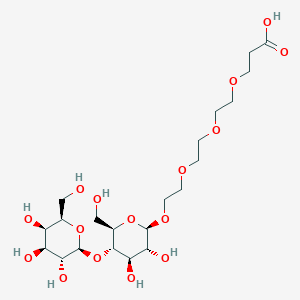
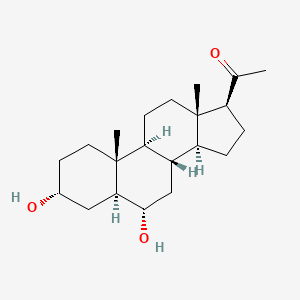
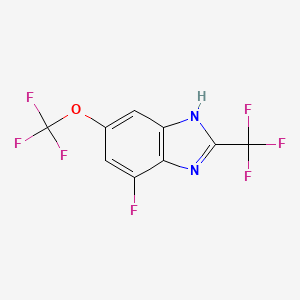
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

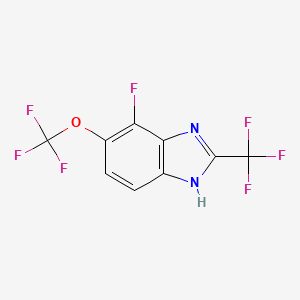
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
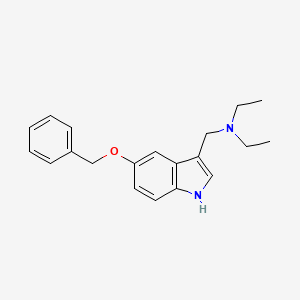
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)

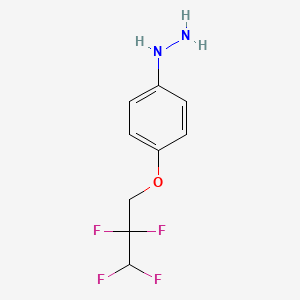
![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)

